

Application Notes and Protocols: LDN-214117 for In Vivo Animal Studies

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Compound of Interest		
Compound Name:	LDN-214117	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: **LDN-214117** is an orally bioavailable and brain-penetrant small molecule inhibitor of Activin receptor-like kinase-2 (ALK2).[1][2][3] It demonstrates high selectivity for ALK2, a serine/threonine kinase receptor integral to the Bone Morphogenetic Protein (BMP) signaling pathway.[1][4] Dysregulation of this pathway, often through gain-of-function mutations in the ACVR1 gene (encoding ALK2), is implicated in rare diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[5][6][7] Preclinical animal studies have shown that **LDN-214117** is well-tolerated and can prolong survival in orthotopic mouse models of DIPG, making it a valuable tool for investigating ALK2-driven pathologies.[2][8][9] These notes provide an overview of its mechanism, key quantitative data, and detailed protocols for its application in in vivo animal research.

Mechanism of Action: Inhibition of the BMP/ALK2 Signaling Pathway

Anaplastic lymphoma kinase 2 (ALK2), also known as ACVR1, is a type I transmembrane receptor that plays a critical role in BMP signaling.[6][10] Upon binding of BMP ligands (e.g., BMP2, BMP4, BMP6), ALK2 forms a complex with a type II BMP receptor, leading to the phosphorylation and activation of ALK2.[6] The activated ALK2 kinase then phosphorylates downstream effector proteins, primarily the receptor-regulated SMADs (SMAD1/5/8).[2][6] Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate



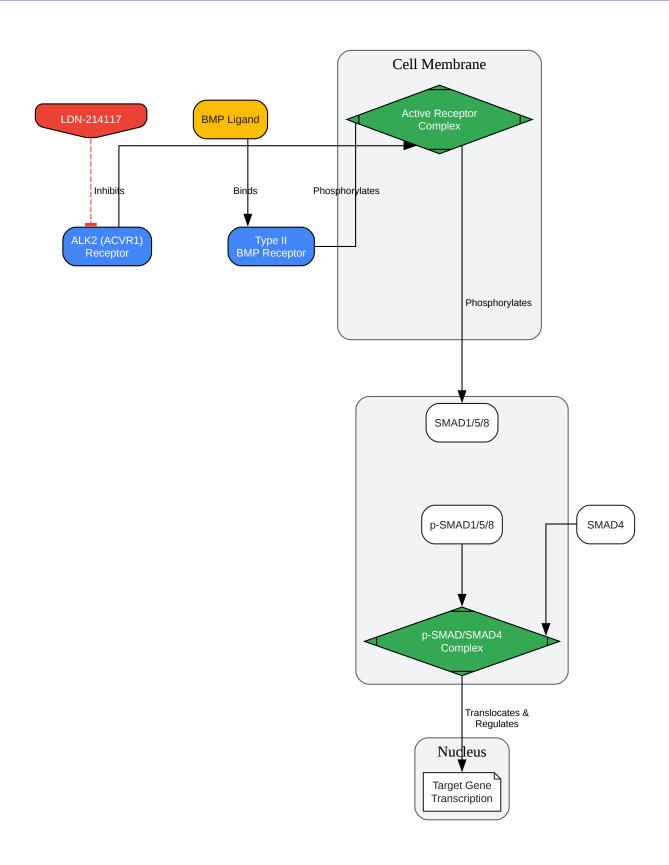
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the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. [6]

LDN-214117 acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain, preventing its activation and halting the downstream signaling cascade.[1][6] This mechanism is particularly relevant in diseases driven by sensitizing mutations in ALK2, such as the R206H mutation in DIPG, which confers abnormal responsiveness to ligands like activin A.[5]





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Caption: Mechanism of LDN-214117 action on the ALK2/BMP signaling pathway.



Quantitative Data

The inhibitory concentration (IC50) values highlight the potency and selectivity of **LDN-214117** against ALK2 compared to other related kinases and its activity against various BMPs.

Target Kinase/Pathway	IC50 (nM)	Reference
ALK2 (ACVR1)	24	[1][4]
ALK1	27	[1]
ALK3	1,171	[1]
ALK5	3,000	[1]
BMP2	1,022	[1]
BMP4	960	[1]
BMP6	100	[1]
TGF-β1	16,000	[1]

Note: One study reported an ALK2 IC50 of 115 nM in their specific assay.[11]

LDN-214117 exhibits favorable pharmacokinetic properties for in vivo studies, including oral availability and the ability to cross the blood-brain barrier.[2][3][8]

Parameter	Value / Description	Reference
Route of Administration	Oral (p.o.)	[1][2]
Oral Bioavailability (F)	0.75	[2]
Central Nervous System (CNS) Penetration	Good brain penetration	[1][2][3]
Clearance	Low	[2]
Tolerability (in mice)	Well-tolerated at 25 mg/kg daily	[1][2]



Protocols for In Vivo Animal Studies

This protocol outlines the key steps for evaluating the efficacy of **LDN-214117** in a patient-derived orthotopic xenograft model of DIPG harboring an ACVR1 mutation.[2][8][9]

1. Cell Culture:

 Culture patient-derived HSJD-DIPG-007 cells (ACVR1 R206H mutant) under appropriate sterile conditions as recommended by the source laboratory.

2. Animal Model:

- Use immunodeficient mice (e.g., NOD scid gamma mice) to prevent graft rejection.
- Acclimatize animals for at least one week before any procedures.
- 3. Orthotopic Implantation:
- Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
- Secure the animal in a stereotactic frame.
- Create a burr hole in the skull over the desired brainstem coordinates.
- Using a Hamilton syringe, slowly inject the HSJD-DIPG-007 cell suspension into the pons.
- Suture the incision and allow the animal to recover with appropriate post-operative care and analgesia.
- 4. Tumor Establishment and Treatment:
- Allow tumors to establish for 3-4 weeks post-implantation.[2]
- Randomize mice into treatment and vehicle control groups (n=7-10 per group).
- Prepare LDN-214117 formulation for oral gavage (see Protocol 2).
- Administer LDN-214117 (e.g., 25 mg/kg) or vehicle control daily via oral gavage for the duration of the study (e.g., 28 days).[2][8][9]

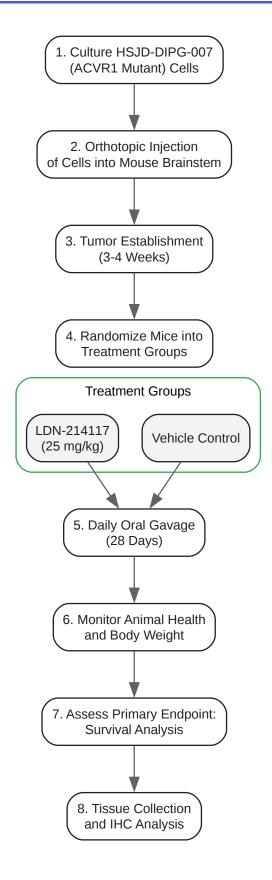






- 5. Monitoring and Endpoints:
- Monitor animal health and body weight daily or as required by institutional guidelines.
- The primary endpoint is typically survival, defined as the time from implantation to the point where humane endpoints are met (e.g., significant weight loss, neurological symptoms).
- Euthanize animals upon reaching the endpoint and collect brains for further analysis.
- 6. Tissue Analysis (Optional):
- Fix brain tissue in formalin and embed in paraffin.
- Perform immunohistochemistry (IHC) on tissue sections using an anti-human nuclear antigen (HNA) antibody to assess tumor cellularity and burden.





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Caption: Experimental workflow for an in vivo efficacy study of LDN-214117.



This table summarizes the results from a key preclinical study in a DIPG mouse model.[2]

Parameter	Description
Animal Model	Immunodeficient mice with orthotopic HSJD- DIPG-007 (ACVR1 R206H) xenografts
Treatment Group	LDN-214117
Dose and Route	25 mg/kg, oral (p.o.)
Schedule	Daily for 28 days
Primary Outcome	Significant prolongation of survival compared to vehicle control
Median Survival	75 days (LDN-214117) vs. 61 days (Vehicle)
Statistical Significance	p = 0.003 (log-rank test)
Secondary Outcome	Decrease in tumor cellularity assessed by HNA staining (p = 0.0079)

This is a general protocol for preparing a suspension of **LDN-214117** for oral gavage in mice. The exact vehicle may need to be optimized for solubility and stability.

Materials:

- LDN-214117 powder
- Sterile microcentrifuge tubes
- Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO / 40% PEG300 / 50% water)
- Vortex mixer
- Sonicator (optional)
- Animal feeding needles (gavage)



Procedure:

- Calculate the total amount of LDN-214117 required based on the number of animals, their average weight, the dose (e.g., 25 mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).
- Weigh the required amount of **LDN-214117** powder and place it in a sterile tube.
- Add a small amount of the chosen vehicle to the powder to create a paste.
- Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
- If necessary, sonicate the suspension in a water bath to aid in dispersion and break up any aggregates.
- Vortex the suspension thoroughly immediately before each administration to ensure uniform dosing.
- Administer the suspension to the mice using a proper-sized oral gavage needle. Prepare the formulation fresh daily unless stability data indicates otherwise.

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